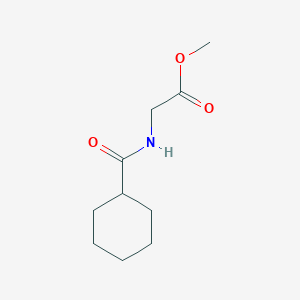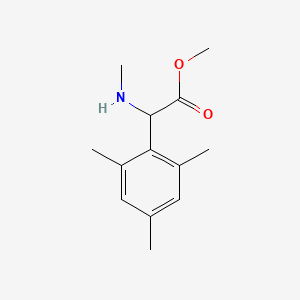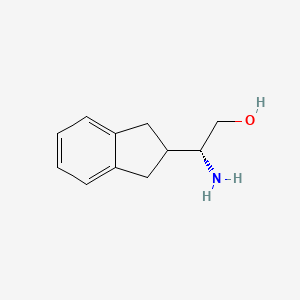![molecular formula C6H15ClN2O2S B13580038 1-[(3S)-1-methanesulfonylpyrrolidin-3-yl]methanaminehydrochloride](/img/structure/B13580038.png)
1-[(3S)-1-methanesulfonylpyrrolidin-3-yl]methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3S)-1-methanesulfonylpyrrolidin-3-yl]methanamine hydrochloride is a chemical compound with the molecular formula C6H14N2O2S·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3S)-1-methanesulfonylpyrrolidin-3-yl]methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.
Sulfonylation: The pyrrolidine ring is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.
Amination: The sulfonylated pyrrolidine is then reacted with methanamine to introduce the amine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3S)-1-methanesulfonylpyrrolidin-3-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted amines and amides.
Aplicaciones Científicas De Investigación
1-[(3S)-1-methanesulfonylpyrrolidin-3-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-[(3S)-1-methanesulfonylpyrrolidin-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride: Another compound with a similar structure but different functional groups.
(1-methylpyrrolidin-3-yl)methanamine: A related compound with a different substituent on the pyrrolidine ring.
Uniqueness
1-[(3S)-1-methanesulfonylpyrrolidin-3-yl]methanamine hydrochloride is unique due to its specific combination of a methanesulfonyl group and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C6H15ClN2O2S |
|---|---|
Peso molecular |
214.71 g/mol |
Nombre IUPAC |
[(3S)-1-methylsulfonylpyrrolidin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-3-2-6(4-7)5-8;/h6H,2-5,7H2,1H3;1H/t6-;/m0./s1 |
Clave InChI |
QKCMOQXGAPHVSZ-RGMNGODLSA-N |
SMILES isomérico |
CS(=O)(=O)N1CC[C@H](C1)CN.Cl |
SMILES canónico |
CS(=O)(=O)N1CCC(C1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



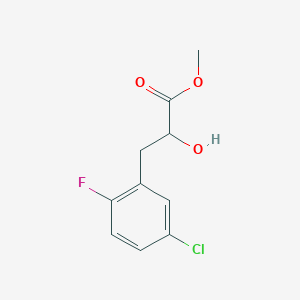
![3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[1-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B13579966.png)
![2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylicacid](/img/structure/B13579971.png)
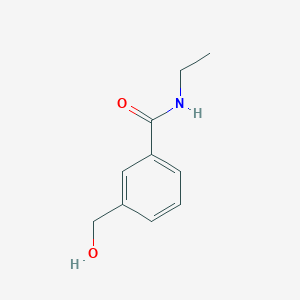
![rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one](/img/structure/B13579982.png)
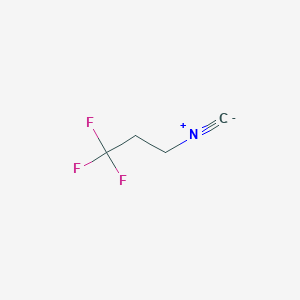
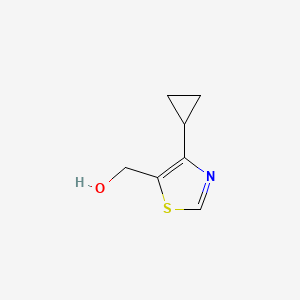
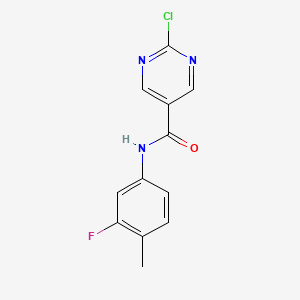
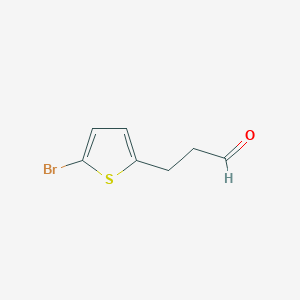
![N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidinehydroiodide](/img/structure/B13580026.png)
